molecular formula C11H12ClNO2 B12860121 Ethyl 3-((3-chlorophenyl)amino)acrylate

Ethyl 3-((3-chlorophenyl)amino)acrylate

Cat. No.: B12860121
M. Wt: 225.67 g/mol
InChI Key: KSEUQFANTMBCBB-VOTSOKGWSA-N
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Description

Ethyl 3-((3-chlorophenyl)amino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, a chlorinated phenyl ring, and an amino group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((3-chlorophenyl)amino)acrylate typically involves the reaction of 3-chloroaniline with ethyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an anhydrous solvent like benzene at low temperatures (0°C). The reaction proceeds via nucleophilic substitution, where the amino group of 3-chloroaniline attacks the acrylate moiety, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-chlorophenyl)amino)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The chlorinated phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-((3-chlorophenyl)amino)acrylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-((3-chlorophenyl)amino)acrylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-((4-chlorophenyl)amino)acrylate: Similar structure but with the chlorine atom at the para position.

    Ethyl 3-((2-chlorophenyl)amino)acrylate: Chlorine atom at the ortho position.

    Ethyl 3-((3-bromophenyl)amino)acrylate: Bromine instead of chlorine.

Uniqueness

Ethyl 3-((3-chlorophenyl)amino)acrylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the acrylate moiety also provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

ethyl (E)-3-(3-chloroanilino)prop-2-enoate

InChI

InChI=1S/C11H12ClNO2/c1-2-15-11(14)6-7-13-10-5-3-4-9(12)8-10/h3-8,13H,2H2,1H3/b7-6+

InChI Key

KSEUQFANTMBCBB-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/NC1=CC(=CC=C1)Cl

Canonical SMILES

CCOC(=O)C=CNC1=CC(=CC=C1)Cl

Origin of Product

United States

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